molecular formula C10H9N3 B2858934 [2,2'-Bipyridin]-5-amine CAS No. 160539-04-8

[2,2'-Bipyridin]-5-amine

Cat. No.: B2858934
CAS No.: 160539-04-8
M. Wt: 171.203
InChI Key: LRBYBVNTZSPBNA-UHFFFAOYSA-N
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Description

[2,2’-Bipyridin]-5-amine: is an organic compound that belongs to the bipyridine family Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond The specific structure of [2,2’-Bipyridin]-5-amine includes an amine group attached to the fifth position of one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridin]-5-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of [2,2’-Bipyridin]-5-amine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2,2’-Bipyridin]-5-amine can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can also be reduced, particularly the pyridine rings, to form dihydropyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated derivatives of [2,2’-Bipyridin]-5-amine can be used in nucleophilic substitution reactions with reagents like sodium azide or organolithium compounds.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce dihydropyridine compounds.

Scientific Research Applications

Chemistry: In coordination chemistry, [2,2’-Bipyridin]-5-amine acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are studied for their catalytic properties and potential use in organic synthesis .

Biology and Medicine: The compound’s ability to form metal complexes makes it useful in biological research, particularly in the development of artificial metalloenzymes. These enzymes can mimic natural enzymes and are used in various biochemical reactions .

Industry: In the industrial sector, [2,2’-Bipyridin]-5-amine is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its coordination properties are exploited to create materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of [2,2’-Bipyridin]-5-amine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes. The compound can also interact with biological molecules, potentially inhibiting or activating specific enzymes through metal coordination .

Comparison with Similar Compounds

Uniqueness: What sets [2,2’-Bipyridin]-5-amine apart is the presence of the amine group, which can participate in additional hydrogen bonding and electronic interactions

Biological Activity

[2,2'-Bipyridin]-5-amine is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by a bipyridine framework with an amine substituent, allows it to interact with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}N2_{2}, with a molecular weight of approximately 172.18 g/mol. The compound features two pyridine rings connected by a carbon bridge, with an amino group located at the 5-position of one of the rings. This configuration enhances its ability to act as a bidentate ligand, facilitating coordination with metal ions.

The primary mechanism through which this compound exerts its biological effects involves its coordination properties:

  • Metal Ion Coordination : The amine group can form stable complexes with transition metals, which can enhance the reactivity of these metals in various catalytic processes. This property is particularly useful in developing artificial metalloenzymes that mimic natural enzymes in biochemical reactions .
  • Biological Interactions : The compound may interact with biological molecules such as proteins and nucleic acids. This interaction can lead to inhibition or activation of specific enzymes, influencing cellular pathways and potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that bipyridine derivatives, including this compound, possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through mechanisms involving metal ion coordination and subsequent activation of apoptotic pathways .

Immunomodulatory Effects

Recent findings suggest that this compound may modulate immune responses. It has been shown to influence cytokine production in immune cells, potentially offering therapeutic avenues for autoimmune diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several bipyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects on both bacterial strains at low concentrations, suggesting its potential as a lead compound for antibiotic development .

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
This compound1832 µg/mL
Control (Ampicillin)2516 µg/mL

Case Study 2: Antitumor Activity

In a recent investigation into the antitumor effects of bipyridine derivatives, this compound was tested against human breast cancer cell lines (MCF-7). The compound induced significant cell death at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01000
107520
205045

Properties

IUPAC Name

6-pyridin-2-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBYBVNTZSPBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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